molecular formula C23H30N4O3S2 B14954989 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14954989
M. Wt: 474.6 g/mol
InChI Key: VCEFYXNPNPMOHI-SDXDJHTJSA-N
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Description

3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyridopyrimidine, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the pyridopyrimidine moiety, and finally the addition of the propylamino and propan-2-yloxy groups. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino and alkoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides, while reduction of the oxo groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and pyridopyrimidine derivatives, such as:

  • 3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-2-amino-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This makes it a valuable compound for research and development in various scientific fields.

Q & A

Q. Synthesis Optimization

Q: What strategies can improve the yield and purity of this compound during synthesis? A: Optimization should focus on reaction conditions, such as solvent selection, temperature control, and catalyst use. For example, the synthesis of thiazolidinone derivatives (structurally similar to the target compound) involves cyclocondensation between 6-amino-1,3-dimethyluracil and aromatic aldehydes, followed by reaction with 2-mercaptoacetic acid under reflux . Key steps include monitoring reaction progress via TLC and employing column chromatography for purification. Adjusting stoichiometric ratios of intermediates (e.g., aldehydes and amines) can reduce side products. Evidence from analogous syntheses suggests that microwave-assisted methods or ultrasound irradiation may enhance reaction efficiency .

Q. Structural Characterization

Q: Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure? A: A combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For instance, ¹H NMR can resolve the Z-configuration of the thiazolidinone methylidene group by analyzing coupling constants and chemical shifts (δ 7.2–8.1 ppm for aromatic protons) . FT-IR confirms functional groups like C=O (1702 cm⁻¹) and C=S (1250 cm⁻¹) . X-ray crystallography, though advanced, provides definitive stereochemical validation for crystalline derivatives .

Q. Computational Reaction Design

Q: How can computational tools accelerate the design of novel derivatives or reaction pathways? A: Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while machine learning models identify optimal experimental conditions. The ICReDD approach integrates computational reaction path searches with experimental validation, narrowing down variables like solvent polarity and catalyst loading . For example, docking studies can prioritize substituents (e.g., pentyl or isopropyloxy groups) for enhanced biological activity .

Q. Biological Activity Assessment

Q: What experimental frameworks are recommended for evaluating antimicrobial or antioxidant activity? A: Use standardized assays:

  • Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Antioxidant: DPPH radical scavenging and FRAP assays, comparing to ascorbic acid . Ensure triplicate measurements and statistical validation (p < 0.05) to mitigate variability.

Q. Resolving Data Contradictions

Q: How should researchers address conflicting reports on the compound’s bioactivity or reactivity? A: Systematically evaluate variables:

  • Biological assays: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can skew results. Replicate experiments under identical conditions .
  • Synthetic routes: Impurities from alternative pathways (e.g., keto-enol tautomerism) may affect reactivity. Cross-validate using orthogonal characterization methods (e.g., HPLC vs. NMR) .

Q. Structure-Activity Relationship (SAR) Studies

Q: What methodologies effectively correlate structural modifications with biological activity? A:

  • Step 1: Synthesize analogs with systematic substitutions (e.g., varying alkyl chain lengths on the thiazolidinone ring).
  • Step 2: Test analogs in parallel bioassays and use multivariate analysis (e.g., PCA) to identify critical pharmacophores. For example, the 3-pentyl group in the target compound may enhance membrane permeability .
  • Step 3: Molecular dynamics simulations can model ligand-receptor interactions, guiding rational design .

Q. Heterocyclic Reactivity Exploration

Q: How to investigate the compound’s reactivity for further derivatization? A: Probe reactive sites via:

  • Electrophilic substitution: The pyridopyrimidinone core’s electron-rich regions (e.g., C-2 amino group) are amenable to alkylation or acylation .
  • Cycloaddition reactions: Explore [3+2] cycloadditions with nitrile oxides to form fused heterocycles . Monitor regioselectivity using DFT calculations .

Q. Scale-up Challenges

Q: What engineering considerations are critical for scaling up synthesis? A: Key factors include:

  • Reactor design: Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., thiazolidinone ring closure) .
  • Purification: Switch from column chromatography to recrystallization or fractional distillation for cost efficiency .
  • Process control: Implement PAT (Process Analytical Technology) tools like in-situ FT-IR for real-time monitoring .

Q. Stability and Degradation Analysis

Q: How to assess the compound’s stability under varying storage or physiological conditions? A: Conduct accelerated stability studies:

  • Thermal: Heat samples to 40–60°C and monitor decomposition via HPLC .
  • Photolytic: Expose to UV light (ICH Q1B guidelines) to identify photo-degradants .
  • Hydrolytic: Test in buffers (pH 1–9) to simulate gastric/intestinal environments .

Q. Data Reproducibility

Q: What protocols ensure reproducibility in synthesis and bioassay data? A:

  • Documentation: Detailed SOPs for reaction conditions (e.g., degassing solvents, inert atmosphere) .
  • Reference standards: Use commercially available intermediates (e.g., 6-amino-1,3-dimethyluracil) with certified purity .
  • Collaborative validation: Share samples with independent labs for cross-testing, as done in multi-institutional studies .

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-4-5-7-13-27-22(29)18(32-23(27)31)15-17-20(24-11-9-14-30-16(2)3)25-19-10-6-8-12-26(19)21(17)28/h6,8,10,12,15-16,24H,4-5,7,9,11,13-14H2,1-3H3/b18-15-

InChI Key

VCEFYXNPNPMOHI-SDXDJHTJSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC(C)C)SC1=S

Origin of Product

United States

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